B1152102 13,14-dihydro Prostaglandin E1 Quant-PAK

13,14-dihydro Prostaglandin E1 Quant-PAK

Cat. No.: B1152102
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of 13,14-dihydro Prostaglandin (B15479496) E1 as a Prostanoid and Eicosanoid Metabolite

Eicosanoids are a superclass of signaling molecules derived from 20-carbon fatty acids, primarily arachidonic acid. wikipedia.org This class is further divided into various families, including prostaglandins (B1171923), thromboxanes, leukotrienes, and lipoxins, which are pivotal in a vast array of physiological and pathological processes such as inflammation, blood clotting, and the contraction of smooth muscle. wikipedia.org Prostaglandins, characterized by a five-carbon ring structure, are synthesized via the cyclooxygenase (COX) pathway and are themselves a diverse group of compounds. wikipedia.org

Historical Perspectives on Prostaglandin E1 Metabolism and Metabolite Identification

The journey to understanding prostaglandin metabolism is a story of advancing analytical techniques. Following the initial discovery and isolation of prostaglandins in the mid-20th century, researchers turned their attention to how these potent compounds were processed in the body. nih.gov Early studies in the 1970s, utilizing techniques such as radioimmunoassays and chromatography, began to unravel the metabolic fate of PGE1. nih.gov These investigations revealed that prostaglandins are rapidly metabolized, with the lungs playing a primary role in their initial clearance from circulation. nih.govnih.gov

The identification of specific metabolites like 13,14-dihydro PGE1 was made possible through the development of more sophisticated analytical methods, including gas chromatography-mass spectrometry (GC-MS). These powerful tools allowed for the separation and structural elucidation of various metabolic products from biological samples. Seminal studies demonstrated that the metabolism of PGE1 involves several key enzymatic steps, including oxidation of the 15-hydroxyl group and reduction of the 13,14-double bond. caymanchem.com The formation of 13,14-dihydro PGE1 was identified as a significant pathway, and its biological activity was subsequently confirmed, highlighting the complexity of prostaglandin signaling and metabolism. wikipedia.org

Distinction and Relationship to Parent Compound Prostaglandin E1

The primary distinction between 13,14-dihydro Prostaglandin E1 and its parent compound, Prostaglandin E1, lies in their chemical structure. As its name implies, 13,14-dihydro PGE1 is the result of the reduction of the double bond between carbons 13 and 14 in the PGE1 molecule. This seemingly minor structural modification has significant implications for its biological activity and pharmacokinetic profile.

While both compounds exhibit potent biological effects, their potencies can differ. For instance, in the context of inhibiting ADP-induced platelet aggregation, 13,14-dihydro PGE1 has been shown to be a potent inhibitor, with some studies suggesting it is slightly more potent than PGE1. nih.gov Specifically, the IC50 values for inhibiting ADP-induced platelet aggregation have been reported as 31 nM and 21 nM in human platelet-rich plasma and washed platelets, respectively, for 13,14-dihydro PGE1, compared to an IC50 value of 40 nM for PGE1. nih.gov

The relationship between the two compounds is that of a precursor and its active metabolite. Following intravenous administration, PGE1 is rapidly metabolized, leading to the formation of several metabolites, including 13,14-dihydro PGE1 and 15-keto-13,14-dihydro-PGE1. caymanchem.com The formation of biologically active 13,14-dihydro PGE1 is significant because it contributes to the therapeutic effects observed during PGE1 infusions. caymanchem.comnih.gov This metabolic conversion underscores the importance of considering the complete metabolic profile when evaluating the pharmacological actions of prostaglandins.

Properties

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 13,14 Dihydro Prostaglandin E1

Precursor Lipid Metabolism: Dihomo-gamma-linoleic Acid and Arachidonic Acid Pathways

Prostaglandins (B1171923) are a class of lipid compounds derived from 20-carbon polyunsaturated fatty acids. The specific series of a prostaglandin (B15479496) is determined by its fatty acid precursor. wikipedia.org Prostaglandin E1 (PGE1) belongs to the series-1 prostanoids, which are synthesized from dihomo-gamma-linoleic acid (DGLA; 20:3n-6). wikipedia.orguniprot.org DGLA itself is derived from the essential fatty acid linoleic acid through elongation and desaturation steps.

In contrast, the series-2 prostaglandins, such as the well-known inflammatory mediator Prostaglandin E2 (PGE2), are synthesized from arachidonic acid (AA; 20:4n-6). nih.govnih.gov The conversion of DGLA to arachidonic acid is catalyzed by the enzyme Δ5-desaturase. uniprot.org Therefore, the cellular balance between DGLA and AA is a critical determinant of whether series-1 or series-2 prostaglandins are predominantly produced, which has significant implications for cellular signaling and inflammatory processes. uniprot.orgnih.gov

Cyclooxygenase-Dependent and -Independent Formation Routes

The foundational step in the biosynthesis of prostaglandins is the enzymatic conversion of a fatty acid precursor by a cyclooxygenase (COX) enzyme, also known as prostaglandin H synthase. nih.govyoutube.com This process is fundamentally cyclooxygenase-dependent. The enzyme exists in two primary isoforms, COX-1 and COX-2, which catalyze the addition of two oxygen molecules to DGLA to form the unstable intermediate, Prostaglandin G1 (PGG1). nih.govyoutube.com This is then rapidly converted to Prostaglandin H1 (PGH1) by the peroxidase activity of the same COX enzyme. youtube.com Subsequent isomerization of PGH1 by specific isomerase enzymes yields PGE1. frontiersin.org

While non-enzymatic, free-radical-catalyzed peroxidation of fatty acids can produce prostaglandin-like compounds called isoprostanes, the canonical biosynthesis of prostaglandins like PGE1 is defined by the action of cyclooxygenase enzymes. nih.govglpbio.com

Enzymatic Conversion Mechanisms from Prostaglandin E1

Once formed, PGE1 is subjected to rapid metabolic inactivation through a series of enzymatic steps. However, this pathway also leads to the generation of the biologically active metabolite, 13,14-dihydro Prostaglandin E1. The primary route of PGE1 metabolism involves an initial oxidation followed by the reduction of a double bond.

Role of 15-hydroxyprostaglandin Dehydrogenase (15-OH-PGDH)

The first and rate-limiting step in the catabolism of PGE1 is the oxidation of the hydroxyl group at the C-15 position. This reaction is catalyzed by the enzyme NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-OH-PGDH). frontiersin.org This conversion results in the formation of 15-keto-Prostaglandin E1, a metabolite with significantly reduced biological activity. frontiersin.orgnih.gov This enzymatic step is crucial for inactivating the potent effects of PGE1 in tissues. frontiersin.org

Function of 13,14-Prostaglandin Reductase

Following the initial oxidation, the resulting 15-keto-PGE1 serves as a substrate for another enzyme, 15-oxoprostaglandin 13-reductase, also known as Prostaglandin Reductase 1 (PTGR1). uniprot.orgfrontiersin.orgnih.gov This NADPH-dependent enzyme catalyzes the reduction of the carbon-carbon double bond at the 13,14-position. frontiersin.orgnih.gov The product of this reaction is 13,14-dihydro-15-keto-Prostaglandin E1. frontiersin.orgnih.gov This metabolite is generally considered to be biologically inactive. medchemexpress.comglpbio.comcaymanchem.com

Formation from 15-keto-13,14-dihydro Prostaglandin E1

While the main catabolic pathway leads to the inactive 13,14-dihydro-15-keto-PGE1, the formation of the biologically active 13,14-dihydro-PGE1 has been observed during PGE1 infusions. nih.gov This suggests a pathway for the conversion of the 15-keto metabolite back to a 15-hydroxyl compound. This reaction is catalyzed by enzymes with carbonyl reductase activity. Carbonyl reductase 1 (CBR1), for instance, is known to interconvert prostaglandins by reducing keto groups. nih.govnih.gov It is proposed that a carbonyl reductase acts on 13,14-dihydro-15-keto-PGE1, reducing the C-15 keto group to a hydroxyl group, thereby yielding the biologically active 13,14-dihydro-PGE1. nih.gov This step effectively salvages an active molecule from the inactivation pathway.

Table 1: Key Enzymes in the Metabolism of Prostaglandin E1
EnzymeSubstrateProductReaction Type
15-hydroxyprostaglandin Dehydrogenase (15-OH-PGDH)Prostaglandin E115-keto-Prostaglandin E1Oxidation
13,14-Prostaglandin Reductase (PTGR1)15-keto-Prostaglandin E113,14-dihydro-15-keto-Prostaglandin E1Reduction of C=C bond
Carbonyl Reductase (e.g., CBR1)13,14-dihydro-15-keto-Prostaglandin E113,14-dihydro-Prostaglandin E1Reduction of C=O group

Metabolic Fate of 13,14-dihydro Prostaglandin E1: Further Derivatization

The biologically active 13,14-dihydro-PGE1 is not the final endpoint of prostaglandin metabolism. Like other prostaglandins and their metabolites, it undergoes further derivatization to facilitate its excretion from the body. The principal routes for this are β-oxidation and ω-oxidation. β-oxidation involves the sequential removal of two-carbon units from the carboxylic acid (alpha) side chain, leading to the formation of dinor and tetranor metabolites. glpbio.com ω-oxidation occurs at the terminal methyl (omega) end of the other side chain. These modifications increase the water solubility of the compound, and the resulting metabolites are primarily excreted in the urine. glpbio.com

Table 2: Comparative Biological Activity of PGE1 and its Metabolites
CompoundBiological Activity (IC50 for ADP-induced Platelet Aggregation)Relative Potency
Prostaglandin E1 (PGE1)8.25 ng/ml nih.govHigh
13,14-dihydro-Prostaglandin E110.8 ng/ml nih.govHigh (Biologically Active) nih.govnih.gov
15-keto-Prostaglandin E116.2 µg/ml (16,200 ng/ml) nih.govVery Low
13,14-dihydro-15-keto-Prostaglandin E114.8 µg/ml (14,800 ng/ml) nih.govVery Low (Inactive) medchemexpress.comglpbio.comcaymanchem.com

Identification of Minor Metabolites (e.g., 13,14-dihydro-19(R)-hydroxy PGE1)

Further metabolism of 13,14-dihydro Prostaglandin E1 can lead to the formation of minor metabolites. One such potential metabolite is 13,14-dihydro-19(R)-hydroxy PGE1 .

Current scientific literature describes 13,14-dihydro-19(R)-hydroxy PGE1 as a theoretical metabolite of 13,14-dihydro PGE1. Its formation is proposed to occur via ω-1 hydroxylation, a reaction catalyzed by cytochrome P450 enzymes. However, there are no known reports confirming its actual biosynthesis or detailing its biological activity in vivo.

The metabolic pathway leading to this minor metabolite is believed to involve the following step:

PrecursorEnzymeProduct
13,14-dihydro Prostaglandin E1ω-1 Hydroxylase (Cytochrome P450)13,14-dihydro-19(R)-hydroxy PGE1

Research Findings on PGE1 and its Metabolites

Research has provided quantitative data on the plasma concentrations of PGE1 and its metabolites during intravenous infusion, as well as the inhibitory effects of these compounds on platelet aggregation.

Plasma Concentrations of PGE1 and its Metabolites During Intravenous Infusion

CompoundPlasma Concentration Range (pg/mL)Median Plasma Concentration (pg/mL)
Prostaglandin E1 (PGE1)12 - 15025
13,14-dihydro Prostaglandin E13 - 6245.5

Data from a study in newborns with ductus arteriosus-dependent congenital heart disease during continuous intravenous infusion of PGE1. nih.gov

Inhibitory Concentration (IC50) on ADP-Induced Platelet Aggregation

CompoundIC50 (ng/mL in platelet-rich plasma)
Prostaglandin E1 (PGE1)8.25
13,14-dihydro Prostaglandin E110.8
15-keto Prostaglandin E116,200
15-keto-13,14-dihydro-PGE114,800

This data demonstrates the comparable biological activity of 13,14-dihydro PGE1 to its parent compound, PGE1, in inhibiting platelet aggregation, while the 15-keto metabolites are significantly less active. nih.gov

Molecular and Cellular Mechanisms of Action of 13,14 Dihydro Prostaglandin E1

Interaction with Prostanoid Receptors

The biological effects of 13,14-dihydro PGE1 are initiated by its binding to prostanoid receptors, a group of G-protein-coupled receptors. Its specificity and affinity for different receptor subtypes determine the resulting cellular response.

Specificity and Affinity for E-prostanoid (EP) Receptors (e.g., EP4)

While direct binding studies on 13,14-dihydro PGE1 are limited, the mechanisms are often inferred from its parent compound, PGE1, and its observed biological effects. PGE1 interacts with all four E-prostanoid (EP) receptor subtypes (EP1, EP2, EP3, and EP4). tdl.org Research indicates that the actions of PGE1 and, by extension, its active metabolites, are significantly mediated through the EP4 receptor. ioz.ac.cnnih.gov The EP4 receptor, when activated, couples to Gs proteins, initiating a signaling cascade that involves the stimulation of adenylate cyclase. nih.gov In a study investigating the regulation of the Hedgehog signaling pathway, it was discovered that PGE1 inhibits the pathway by acting on the EP4 receptor. ioz.ac.cnnih.gov This interaction suggests a specific and crucial role for the EP4 receptor in mediating the effects of PGE1 and its metabolites. The study also found that 13,14-dihydro-PGE1 displays a comparable potency to PGE1 in inhibiting GLI2 activity, further suggesting its interaction with the EP4 receptor. ioz.ac.cn

Intracellular Signaling Cascade Modulation

The binding of 13,14-dihydro PGE1 to its cognate receptors triggers a series of intracellular events, leading to the modulation of cellular function. This signaling cascade is a critical component of its mechanism of action.

Adenylate Cyclase Activation and Cyclic AMP (cAMP) Elevation

A key event following the activation of EP4 and IP receptors by prostaglandins (B1171923) like PGE1 and its metabolites is the stimulation of adenylate cyclase. nih.govnih.gov This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. nih.gov Studies have directly shown that 13,14-dihydro PGE1 can activate adenylate cyclase. caymanchem.com For instance, in NCB-20 hybrid cells, 13,14-dihydro PGE1 was found to activate adenylate cyclase with a Kact value of 668 nM. caymanchem.com This elevation in intracellular cAMP levels is a primary mechanism through which 13,14-dihydro PGE1 exerts many of its biological effects, including the inhibition of platelet aggregation. caymanchem.comabcam.comnih.gov

Protein Kinase A (PKA) Dependent Signaling Pathways

The increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), a cAMP-dependent protein kinase. PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. When cAMP binds to the regulatory subunits, they undergo a conformational change, releasing the active catalytic subunits. These catalytic subunits then phosphorylate specific serine and threonine residues on various substrate proteins, thereby regulating their activity. The PGE1-EP4 signaling axis has been shown to enhance cAMP-PKA activity, which is a critical step in mediating its downstream effects. ioz.ac.cnnih.gov

Regulation of Downstream Effector Proteins and Transcription Factors (e.g., GLI2)

The PKA-dependent signaling cascade initiated by 13,14-dihydro PGE1 ultimately leads to the regulation of downstream effector proteins and transcription factors. A notable example of this is the regulation of the Glioma-associated oncogene homolog 2 (GLI2), a key transcriptional mediator in the Hedgehog signaling pathway. ioz.ac.cnnih.gov Research has demonstrated that PGE1, through its action on the EP4 receptor and subsequent activation of the cAMP-PKA pathway, can inhibit the Hedgehog signaling pathway. ioz.ac.cnnih.gov This is achieved by promoting the PKA-dependent phosphorylation and subsequent degradation of GLI2. ioz.ac.cnnih.gov Importantly, the metabolite 13,14-dihydro-PGE1 was found to inhibit GLI2 activity with a potency comparable to that of PGE1, indicating its significant role in this regulatory process. ioz.ac.cn This mechanism highlights how 13,14-dihydro PGE1 can influence complex cellular processes like cell growth and differentiation by modulating the activity of key transcription factors.

Interactive Data Table: Biological Activity of Prostaglandin (B15479496) E1 and its Metabolite

CompoundBiological ActivityIC50 / KactCell/Tissue Type
13,14-dihydro Prostaglandin E1 Inhibition of ADP-induced platelet aggregation31 nMHuman Platelets
13,14-dihydro Prostaglandin E1 Activation of adenylate cyclase668 nM (Kact)NCB-20 hybrid cells
Prostaglandin E1 Inhibition of ADP-induced platelet aggregation40 nMHuman Platelets

This table summarizes key in vitro biological activities. IC50 represents the concentration required for 50% inhibition, while Kact is the activation constant.

Mechanisms of Platelet Aggregation Inhibition

The metabolite of Prostaglandin E1 (PGE1), 13,14-dihydro Prostaglandin E1 (13,14-dihydro PGE1), demonstrates significant activity in the modulation of platelet function. nih.gov Its mechanisms of action, particularly in the inhibition of platelet aggregation, involve direct suppression of key activators and synergistic interactions with other endogenous molecules.

13,14-dihydro Prostaglandin E1 has been identified as a potent inhibitor of Adenosine (B11128) Diphosphate (B83284) (ADP)-induced platelet aggregation. caymanchem.commedchemexpress.commedchemexpress.com In comparative studies, it has shown efficacy comparable to its parent compound, PGE1. nih.govcaymanchem.com Research conducted on human platelet-rich plasma (PRP) and washed platelets has quantified its inhibitory capacity.

One study found that 13,14-dihydro PGE1 was the only metabolite of PGE1 to significantly inhibit ADP-induced platelet aggregation, with a 50% inhibitory dose (ID50) of 10.8 ng/mL in platelet-rich plasma. nih.gov This efficacy was reported to be 76.4% of that of the parent compound, PGE1, which had an ID50 of 8.25 ng/mL in the same study. nih.gov Another source reports an IC50 value of 31 nM for the inhibition of ADP-induced platelet aggregation in human PRP. caymanchem.com This same source indicated that 13,14-dihydro PGE1 is a slightly more potent inhibitor of ADP-induced human platelet aggregation than PGE1, which has an IC50 value of 40 nM. caymanchem.com The mechanism underlying this inhibition is linked to the activation of adenylate cyclase, an enzyme that synthesizes cyclic adenosine monophosphate (cAMP). caymanchem.com Increased intracellular cAMP levels are known to inhibit platelet activation and aggregation. nih.gov

Inhibitory Effects of 13,14-dihydro Prostaglandin E1 on ADP-Induced Platelet Aggregation
CompoundAssay ConditionIC50 / ID50 ValueReference
13,14-dihydro Prostaglandin E1Human Platelet-Rich Plasma (PRP)10.8 ng/mL (ID50) nih.gov
13,14-dihydro Prostaglandin E1Human Platelet-Rich Plasma (PRP)31 nM (IC50) caymanchem.com
13,14-dihydro Prostaglandin E1Washed Human Platelets21 nM (IC50) caymanchem.com
Prostaglandin E1 (PGE1)Human Platelet-Rich Plasma (PRP)8.25 ng/mL (ID50) nih.gov
Prostaglandin E1 (PGE1)Human Platelet-Rich Plasma (PRP)40 nM (IC50) caymanchem.com

The antiplatelet effects of 13,14-dihydro Prostaglandin E1 are not solely dependent on its direct actions but are also enhanced through synergistic interactions with other signaling molecules, most notably nitric oxide (NO). nih.gov NO is a known stimulator of cyclic guanosine (B1672433) monophosphate (cGMP), which, like cAMP, is an important second messenger in the inhibition of platelet aggregation. nih.gov

Research has demonstrated that the combined application of 13,14-dihydro Prostaglandin E1 and NO results in an additive inhibitory effect on platelet aggregation. nih.gov This suggests that the two compounds work through distinct yet complementary pathways to suppress platelet function. While 13,14-dihydro PGE1 primarily elevates cAMP levels, NO elevates cGMP, and the simultaneous increase of both nucleotides leads to a more potent anti-aggregatory response. nih.gov This synergistic relationship is specific to 13,14-dihydro PGE1 among the tested PGE1 metabolites, as other metabolites such as 15-keto Prostaglandin E1 and 15-keto-13,14-dihydro-prostaglandin E1 did not exhibit a similar synergistic effect with NO. nih.gov

Cellular Growth and Differentiation Regulation

Beyond its role in hemostasis, 13,14-dihydro Prostaglandin E1 is involved in the fundamental processes of cellular growth and differentiation. labroots.com Its influence is characterized by antimitotic activity and interaction with key developmental signaling pathways.

13,14-dihydro Prostaglandin E1 has been identified as an antimitotic agent, indicating its capacity to inhibit cell division. labroots.com This activity is attributed to its ability, similar to its parent compound PGE1, to influence the cell cycle. nih.gov Prostaglandins of the E series have been shown to exert inhibitory effects on DNA synthesis, a critical step in cell proliferation. nih.gov

The inhibitory action of PGE1, and by extension its active metabolite 13,14-dihydro PGE1, is cell-cycle dependent. nih.gov Studies have shown that the addition of PGE1 during the G1 phase of the cell cycle significantly inhibits the initiation of DNA synthesis. nih.gov However, once cells have entered the S phase, where DNA replication is actively occurring, the inhibitory effect is no longer observed. nih.gov This suggests that the antimitotic action of these prostaglandins is targeted at preventing cells from committing to division rather than halting the process once it has begun. The mechanism is believed to involve the elevation of intracellular cAMP levels, which acts as a negative regulator of cell cycle progression in certain cell types. nih.gov

Recent preclinical research has uncovered a role for 13,14-dihydro Prostaglandin E1 in the regulation of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and cancer biology. ioz.ac.cnaacrjournals.org Aberrant activation of the Hh pathway is implicated in the growth of various tumors. ioz.ac.cnaacrjournals.orgnih.gov

Specifically, 13,14-dihydro Prostaglandin E1 has been shown to inhibit the activity of GLI2, a primary transcriptional activator of the Hh pathway. ioz.ac.cnaacrjournals.org In preclinical studies, this metabolite displayed a potency in inhibiting GLI2 activity that was comparable to its parent compound, PGE1. ioz.ac.cnaacrjournals.org The mechanism of action for PGE1 involves its binding to the EP4 receptor, which leads to an increase in cAMP and subsequent activation of Protein Kinase A (PKA). ioz.ac.cnaacrjournals.orgnih.gov PKA then promotes the phosphorylation and subsequent degradation of GLI2 through the ubiquitination pathway, effectively shutting down the signaling cascade. ioz.ac.cnaacrjournals.orgnih.gov Given that 13,14-dihydro PGE1 exhibits similar biological activities to PGE1, it is suggested to act through a similar mechanism to exert its influence on the Hedgehog pathway. nih.govioz.ac.cnaacrjournals.org

Influence of Prostaglandin E1 and its Metabolite on Hedgehog Signaling
CompoundTargetEffectMechanismReference
Prostaglandin E1 (PGE1)GLI2Inhibition of ActivityEP4 receptor binding → ↑cAMP → ↑PKA → GLI2 phosphorylation and degradation ioz.ac.cnaacrjournals.orgnih.gov
13,14-dihydro Prostaglandin E1GLI2Inhibition of Activity (comparable potency to PGE1)Presumed to be similar to PGE1 ioz.ac.cnaacrjournals.org
15-keto-13,14-dihydro-prostaglandin E1GLI2Inhibition of Activity (less active than PGE1)Not specified ioz.ac.cnaacrjournals.org

Physiological and Biological Activities of 13,14 Dihydro Prostaglandin E1: Preclinical Investigations

Modulation of Vascular Physiology

13,14-dihydro Prostaglandin (B15479496) E1 exerts significant effects on the structure and function of blood vessels, influencing vasodilation, permeability, and the interaction between platelets and the vessel wall.

Impact on Vascular Permeability in Preclinical Settings

While direct preclinical studies on the impact of 13,14-dihydro Prostaglandin E1 on vascular permeability are not extensively detailed in the available literature, the actions of its parent compound, PGE1, offer significant insights. PGE1 has been shown to increase the permeability of the vascular barrier in in vitro models using Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov Given that 13,14-dihydro Prostaglandin E1 often exhibits biological activities similar to PGE1, it is plausible that it shares a similar influence on vascular permeability, a crucial factor in inflammation and tissue transport. nih.gov

Effects on Arterial Thromboresistance in Animal Models

13,14-dihydro Prostaglandin E1 is a potent inhibitor of platelet aggregation, a key process in the formation of blood clots (thrombosis). caymanchem.commedchemexpress.com Its activity in this regard has been shown to be comparable, and in some cases slightly more potent, than PGE1. caymanchem.com The compound inhibits ADP-induced platelet aggregation in both human platelet-rich plasma and washed platelets. caymanchem.com

Research using a cross-perfusion model in rabbits to study the effects of PGE1 on thromboresistance revealed that the beneficial effect of decreased thrombogenicity is mediated by an action on the vascular wall rather than on the circulating platelets themselves. nih.gov Pretreatment of the animal receiving the blood flow (receiver rabbit) with PGE1 resulted in decreased platelet adhesion and aggregation on a de-endothelialized arterial segment. nih.gov This suggests that the prostaglandin induces changes in the vessel wall that make it more resistant to clot formation. Given its role as a primary active metabolite, 13,14-dihydro Prostaglandin E1 is understood to be a key contributor to these effects observed during PGE1 administration. nih.govnih.gov

Table 1: Inhibitory Effects of Prostaglandin Metabolites on ADP-Induced Platelet Aggregation

CompoundAssay ConditionInhibitory Concentration (IC50)Source
13,14-dihydro Prostaglandin E1Human Platelet-Rich Plasma31 nM caymanchem.com
13,14-dihydro Prostaglandin E1Washed Human Platelets21 nM caymanchem.com
Prostaglandin E1 (PGE1)Human Platelets40 nM caymanchem.comglpbio.com

Lipid Metabolism and Transport Regulation

Beyond its direct effects on blood vessels and platelets, 13,14-dihydro Prostaglandin E1 also plays a role in modulating how lipids, particularly cholesterol, interact with the vascular wall.

Influence on Low-Density Lipoprotein (LDL) Influx into Vascular Walls (e.g., rabbit aorta)

In a significant preclinical study, the daily administration of 13,14-dihydro Prostaglandin E1 to rabbits on a high-cholesterol diet was found to decrease the influx of Low-Density Lipoprotein (LDL) into the aortic wall. nih.gov This effect was observed in rabbits whose aortic endothelium had been mechanically removed, simulating vascular injury. nih.gov The study found that the influx of radiolabelled LDL into the aorta was significantly lower in rabbits treated with either 13,14-dihydro Prostaglandin E1 or PGE1 compared to the control group. nih.gov This reduction was most pronounced in areas of the aorta that were regenerating or had been stripped of their endothelial lining. nih.gov The study concluded that both PGE1 and its dihydro-metabolite have a comparable beneficial effect on vascular lipid metabolism by reducing the entry of LDL into the aortic wall, a key event in the development of atherosclerosis. nih.gov

Table 2: Effect of 13,14-dihydro PGE1 on LDL Influx in Rabbit Aorta

Treatment GroupAortic SegmentsOutcomeSignificanceSource
13,14-dihydro PGE1Endothelialized, Re-endothelialized, De-endothelializedSignificantly lower LDL influx compared to controlP < 0.001 nih.gov
Prostaglandin E1 (PGE1)Endothelialized, Re-endothelialized, De-endothelializedSignificantly lower LDL influx compared to controlP < 0.001 nih.gov
ComparisonAll segmentsNo significant difference between PGE1 and 13,14-dihydro PGE1 effects- nih.gov

Immunomodulatory Roles

Effects on Leukocyte Infiltration and Related Enzyme Activities

While direct preclinical evidence detailing the effects of 13,14-dihydro Prostaglandin E1 on leukocyte infiltration and associated enzyme activities remains limited, studies on its parent compound, Prostaglandin E1 (PGE1), offer valuable insights. It is plausible that as a primary active metabolite, 13,14-dihydro Prostaglandin E1 contributes to the observed effects of PGE1.

Research on PGE1 has shown that it can modulate the expression of intercellular adhesion molecules on the vascular endothelium. nih.gov This downregulation is a critical step in reducing the adhesion of leukocytes to the endothelial lining of blood vessels, a key event in the process of leukocyte infiltration into tissues. nih.gov In a study on ischemia-reperfusion injuries in musculocutaneous flaps in rats, PGE1 was found to decrease endothelial leukocyte adhesion in ischemic tissue. nih.gov

Conversely, other in vitro research has suggested that PGE1 can, under certain conditions, increase the migration of leukocytes through endothelial cell monolayers. nih.gov In a study using human umbilical vein endothelial cells (HUVECs) and polymorphonuclear leukocytes (PMNLs), PGE1 significantly increased leukocyte migration when both cell types were pretreated, with a dose-dependent effect. nih.gov The migratory response was less significant when only leukocytes or endothelial cells were treated alone. nih.gov

Systemic administration of PGE1 has been demonstrated to inhibit neutrophil-dependent immune complex tissue injury in a dose-dependent manner in animal models. nih.gov Furthermore, intravenous infusion of PGE1 in humans has been shown to inhibit the release of lysosomal enzymes from neutrophils induced by the chemoattractant formyl-methionyl-leucyl-phenylalanine (FMLP). nih.gov This suggests a potential mechanism for the anti-inflammatory effects of PGE1, which may be partially mediated by 13,14-dihydro Prostaglandin E1. nih.gov

Currently, there is a lack of specific preclinical data on the direct impact of 13,14-dihydro Prostaglandin E1 on the activity of key enzymes involved in the inflammatory process, such as myeloperoxidase and elastase.

Contribution to Homeostatic Processes in Animal Models

Preclinical studies have provided evidence for the contribution of 13,14-dihydro Prostaglandin E1 to various homeostatic processes, particularly in organ-specific responses.

The influence of Prostaglandin E1 and its metabolites on microcirculation is a significant area of preclinical investigation, with direct implications for tissue viability in surgical flaps. A study on random pattern skin flaps in rats demonstrated that the administration of PGE1 led to a significant improvement in microcirculation. nih.govnih.gov Given that 13,14-dihydro Prostaglandin E1 is a major and biologically active metabolite of PGE1, it is inferred to play a role in this observed effect. nih.gov

In this rat model, microcirculation was monitored using laser Doppler perfusion imaging in five different zones of the flap, ranging from proximal (zone 1) to distal (zone 5). nih.gov The intervention group received a continuous infusion of PGE1. The results indicated a significant increase in perfusion in the intervention group compared to the control group, particularly at later time points. nih.gov

Table 1: Mean Perfusion Values in Different Zones of Rat Skin Flaps Following PGE1 Administration Data adapted from a study on random pattern flaps in rats, with perfusion measured in arbitrary units (AU).

Time PointZoneIntervention Group (Mean Perfusion in AU)Control Group (Mean Perfusion in AU)P-value
60 minZone 1Significantly higher than control-0.02
180 minZone 1Significantly higher than control-0.05
360 minZone 1Significantly higher than control-0.04
360 minZone 4Significantly higher than control-0.05
360 minZone 5Significantly higher than control-0.03

Furthermore, a study in rabbits investigated the effect of 13,14-dihydro-prostaglandin E1 on low-density lipoprotein (LDL) influx into the aortic wall, a process relevant to vascular homeostasis. nih.gov The results showed that administration of 13,14-dihydro-PGE1 significantly lowered LDL influx into the aorta compared to controls, with an effect comparable to that of PGE1. nih.gov This suggests a beneficial role for the metabolite in maintaining vascular wall integrity. nih.gov

Analytical Methodologies for Quantification and Characterization of 13,14 Dihydro Prostaglandin E1

Chromatographic Separation Techniques

Chromatography is a fundamental step in the analysis of 13,14-dihydro-PGE1, enabling its separation from the parent compound, other metabolites, and matrix components prior to detection. The choice between liquid and gas chromatography depends on the sample's nature, the required sensitivity, and the subsequent detection method.

High-Performance Liquid Chromatography (HPLC) is a versatile technique widely used for the separation of prostaglandins (B1171923) and their metabolites. nih.govwalshmedicalmedia.com For the analysis of 13,14-dihydro-PGE1, reverse-phase HPLC is commonly employed, where a non-polar stationary phase is used with a polar mobile phase. walshmedicalmedia.comnih.gov

The separation is typically achieved on a C18 column. walshmedicalmedia.comlipidmaps.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) buffer or water with a formic acid modifier) to control the pH and improve peak shape. walshmedicalmedia.comnih.gov Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently used to achieve optimal separation of a wide range of eicosanoids in a single run. nih.govnih.gov For instance, a gradient system with 0.1% acetic acid in water and 0.1% acetic acid in an acetonitrile-methanol mixture has been successfully used. nih.gov

Detection following HPLC separation can be performed using UV detectors, although the specificity may be limited. walshmedicalmedia.com More commonly, HPLC is coupled with mass spectrometry (LC-MS) for enhanced sensitivity and specificity, allowing for the reliable identification and quantification of 13,14-dihydro-PGE1 even in complex biological samples. nih.govnih.gov A study developing a stability-indicating method for PGE1 and its degradation products, including 13,14-dihydro-PGE1, utilized liquid chromatography-high resolution mass spectrometry (LC-HRMS) for detection and quantification. nih.gov

ParameterHPLC Conditions for Prostaglandin (B15479496) AnalysisSource
Column Kromasil 5 C18 (250x4.6 mm, 5 µm) walshmedicalmedia.com
Mobile Phase Acetonitrile-pH 3 phosphate buffer (37:63, v/v) walshmedicalmedia.com
Detection UV at 205 nm (for PGE1) and 230 nm (for PGA1) walshmedicalmedia.com
Column (LC-MS) C18 column (2.1 × 250 mm) lipidmaps.org
Mobile Phase (LC-MS) A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile nih.gov
Flow Rate (LC-MS) 0.2 mL/min - 0.3 mL/min nih.govnih.gov

Gas Chromatography (GC) is another powerful technique for the analysis of prostaglandins. However, due to the low volatility and thermal instability of prostaglandins like 13,14-dihydro-PGE1, derivatization is a necessary prerequisite for GC analysis. nih.gov This process converts the non-volatile analytes into more volatile and thermally stable compounds suitable for the GC system. Common derivatization steps include esterification of the carboxyl group (e.g., forming a methyl ester) and conversion of hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. nih.gov

Following derivatization, the sample is introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The choice of column is critical for achieving the desired separation. GC is almost exclusively paired with mass spectrometry (GC-MS or GC-MS/MS) for the analysis of prostaglandins, as this provides the necessary selectivity and sensitivity for quantification in biological matrices. nih.govnih.govnih.gov

Immunoassays

Immunoassays, which include Radioimmunoassay (RIA) and Enzyme Immunoassay (EIA), have historically been a cornerstone for the quantification of eicosanoids due to their high sensitivity. mdpi.com These methods rely on the specific binding of an antibody to the target analyte.

Radioimmunoassay (RIA) is a sensitive technique that has been developed for the quantification of various prostaglandins and their metabolites. mdpi.com The development of an RIA for a PGE1 metabolite involves using a radiolabeled form of the compound, which competes with the unlabeled compound in a sample for a limited number of antibody binding sites.

While specific RIA development data for 13,14-dihydro-PGE1 is not extensively detailed in recent literature, the principles of RIA for related compounds, such as the unstable pulmonary metabolites of PGE1 and PGE2, have been established. caymanchem.com For instance, a study investigating the formation of 13,14-dihydro-PGE1 in patients with peripheral arterial occlusive disease utilized a combination of high-performance liquid chromatography (h.p.l.c.) and RIA for its measurement. nih.gov This approach highlights the need for chromatographic separation prior to immunoassay to enhance specificity and accurately measure basal levels, which were found to be near or below the detection limits of the assay methods alone. nih.gov

Table 1: General Characteristics of RIA for Prostaglandin Metabolite Analysis

ParameterDescriptionTypical Findings for Prostaglandins
Principle Competitive binding of radiolabeled and unlabeled antigen to a specific antibody.Enables high sensitivity for detecting low-concentration analytes.
Tracer Isotopically labeled prostaglandin (e.g., with ³H or ¹²⁵I).Essential for the competitive binding assay.
Separation Separation of antibody-bound from free antigen.Critical for accurate quantification.
Validation Assessment of specificity, sensitivity, precision, and accuracy.Cross-reactivity with other metabolites is a key consideration.

This table presents generalized data for prostaglandin analysis due to the limited specific information for 13,14-dihydro Prostaglandin E1 RIA.

Enzyme Immunoassay (EIA), often in the format of an Enzyme-Linked Immunosorbent Assay (ELISA), is a common method for quantifying prostaglandins in various biological samples like plasma, urine, and cell culture supernatants. mdpi.comsigmaaldrich.com Similar to RIA, it is a competitive immunoassay, but it utilizes an enzyme-conjugated form of the analyte instead of a radioactive one. sigmaaldrich.com The enzyme reacts with a substrate to produce a measurable colorimetric signal, which is inversely proportional to the amount of the target analyte in the sample. sigmaaldrich.com

EIAs for Prostaglandin E1 are commercially available and have been used to measure concentrations in a variety of biological fluids. sigmaaldrich.com Although these kits are primarily for PGE1, the principle is directly applicable to its metabolites. The quantification of 13,14-dihydro-PGE1 via EIA would require an antibody with high specificity for this particular metabolite to avoid cross-reactivity with PGE1 and other related compounds. The structural similarity among eicosanoids makes the development of highly specific antibodies challenging. mdpi.com

Table 2: Example Parameters for a Commercial PGE1 Enzyme Immunoassay Kit

ParameterSpecification
Assay Type Competitive EIA
Sample Types Cell Culture Supernatants, Saliva, Urine, Serum, Plasma
Assay Duration 4 hours
Detection Method Colorimetric (Absorbance at 405 nm)

This table is based on a commercially available Prostaglandin E1 EIA kit and serves as an illustrative example for the analysis of related compounds like 13,14-dihydro Prostaglandin E1. sigmaaldrich.com

Electrophoretic Approaches

Electrophoretic methods, particularly Capillary Electrophoresis (CE), offer an alternative approach for the analysis of eicosanoids. These techniques separate molecules based on their size and charge in an electric field.

Capillary Electrophoresis (CE) has been noted as a technique used for the analysis of oxylipins. mdpi.com It provides high-resolution separation of structurally similar compounds, such as the regioisomers of arachidonic acid metabolites. nih.gov For the analysis of 13,14-dihydro-PGE1, CE could be employed for its separation from the parent compound PGE1 and other metabolites, which is crucial for accurate quantification and for profiling any impurities present in a sample. The coupling of CE with a sensitive detector, like a photodiode array detector, allows for the identification and quantification of the separated compounds. mdpi.com However, the application of CE specifically for the detailed impurity profiling of 13,14-dihydro-PGE1 is not widely documented in the reviewed literature.

Comparative Analysis of Analytical Method Sensitivities and Specificities

The choice of analytical method for 13,14-dihydro-PGE1 is dictated by the specific requirements of the study, particularly the need for sensitivity and specificity.

Immunoassays (RIA and EIA) are known for their high sensitivity, which is essential for detecting the typically low physiological concentrations of prostaglandins. mdpi.com However, their specificity can be a limitation. Due to the structural similarity among prostaglandins and their metabolites, antibodies developed for one compound may exhibit cross-reactivity with others, leading to overestimated concentrations. mdpi.com To mitigate this, immunoassays are often combined with a chromatographic separation step, like HPLC, to isolate the analyte of interest before quantification. nih.gov

Capillary Electrophoresis offers excellent separation efficiency and, therefore, high specificity. nih.govmdpi.com It can resolve closely related compounds, which is advantageous for impurity profiling and for distinguishing between different prostaglandin metabolites. However, the sensitivity of CE with standard UV detection may not be sufficient for measuring the very low endogenous levels of compounds like 13,14-dihydro-PGE1 in biological samples without pre-concentration steps.

In recent years, techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) have become the methods of choice for eicosanoid analysis. nih.govmdpi.com These methods provide both high sensitivity and high specificity, allowing for the simultaneous quantification of multiple analytes in a single run. nih.govnih.gov For instance, a highly specific and sensitive GC-MS/MS method has been used to measure plasma concentrations of PGE1 and its metabolites, including 13,14-dihydro-PGE1 (referred to as PGE0 in the study), with endogenous levels reported in the range of 0.8 to 1.3 pg/ml. nih.gov

Table 3: Comparison of Analytical Methodologies for Prostaglandin Analysis

MethodologySensitivitySpecificityKey AdvantagesKey Limitations
RIA HighModerateWell-established for low concentrations.Requires radioactive materials; potential for cross-reactivity.
EIA HighModerateNo radioactive waste; suitable for high-throughput screening.Antibody cross-reactivity can be a significant issue. mdpi.com
CE Moderate to HighHighExcellent separation of similar compounds.May lack the sensitivity for trace-level detection without pre-concentration.
LC-MS/MS & GC-MS/MS Very HighVery HighConsidered the gold standard for specificity and sensitivity. nih.govHigher equipment cost and complexity.

Preclinical Research Models and Experimental Approaches Utilizing 13,14 Dihydro Prostaglandin E1

In Vitro Cell Culture Systems

The in vitro effects of 13,14-dihydro Prostaglandin (B15479496) E1 (PGE0) have been characterized in several cell-based systems, particularly in the context of hemostasis and cellular signaling.

13,14-dihydro Prostaglandin E1 is recognized as a biologically active metabolite of Prostaglandin E1 (PGE1) and demonstrates significant activity in platelet aggregation assays. caymanchem.com It is a potent inhibitor of adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation. medchemexpress.com Studies using human platelet-rich plasma (PRP) and washed platelets have quantified this inhibitory effect, showing IC50 values of 31 nM and 21 nM, respectively. caymanchem.comebiohippo.comcaymanchem.com In fact, 13,14-dihydro PGE1 is a slightly more potent inhibitor of ADP-induced human platelet aggregation than its parent compound, PGE1, which has an IC50 of 40 nM. caymanchem.comcaymanchem.com

One study identified 13,14-dihydro-PGE1 as the only metabolite of PGE1 that significantly inhibited ADP-induced platelet aggregation, reporting an ID50 of 10.8 ng/mL in human PRP, which corresponded to 76.4% of the efficacy of the parent PGE1 compound. nih.gov Further research has explored the synergy between 13,14-dihydro-PGE1 and nitric oxide (NO), another inhibitor of platelet aggregation. nih.gov While the metabolite itself is a potent inhibitor, its effects are potentiated in the presence of NO-synthesizing cells, such as rat peritoneal neutrophils (RPN), leading to a more profound inhibition of collagen-induced platelet aggregation. thieme-connect.com This suggests a cooperative mechanism between the cAMP-stimulating pathway activated by the prostaglandin and the cGMP-stimulating pathway activated by NO. nih.gov

Inhibitory Effects of 13,14-dihydro Prostaglandin E1 on Platelet Aggregation
Assay SystemSpeciesInducerFinding (IC50/ID50)Reference
Platelet-Rich Plasma (PRP)HumanADPID50 = 10.8 ng/mL medchemexpress.comnih.gov
Platelet-Rich Plasma (PRP)HumanADPIC50 = 31 nM caymanchem.comebiohippo.comcaymanchem.com
Washed PlateletsHumanADPIC50 = 21 nM caymanchem.comebiohippo.comcaymanchem.com
Platelet Suspensions with RPNRatCollagenPotentiated inhibition thieme-connect.com

The activity of 13,14-dihydro PGE1 has been specifically demonstrated in neuronal somatic cell hybrids. In NCB-20 hybrid cells, the compound was shown to activate the enzyme adenylate cyclase. caymanchem.comebiohippo.comcaymanchem.com The activation constant (Kact) for this process was determined to be 668 nM. caymanchem.comebiohippo.comcaymanchem.com This finding highlights a direct effect on a key cellular signaling pathway in a neuronal cell context. Information regarding the specific responses of NIH/3T3 or DAOY cell lines to 13,14-dihydro Prostaglandin E1 is not prominently featured in available research.

While direct studies on 13,14-dihydro PGE1 are specific, research on its parent compound, PGE1, provides context for potential mechanisms, as the metabolite is known to be stable and biologically active. nih.govnih.gov For instance, studies on PGE1 have shown it can down-regulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1) on vascular endothelium. nih.gov This modulation reduces leukocyte adhesion, a critical step in inflammatory responses associated with tissue injury. nih.gov

Animal Model Systems

Animal models have been instrumental in elucidating the systemic effects of 13,14-dihydro Prostaglandin E1, particularly in cardiovascular and ischemia-reperfusion scenarios.

In animal models, 13,14-dihydro PGE1 has shown beneficial effects on the vascular wall that are comparable to PGE1. nih.govnih.gov

Arterial Thromboresistance: In a rabbit model using a cross-perfusion technique, pretreatment of the animal with 13,14-dihydro-PGE1 induced arterial thromboresistance nearly comparable to that achieved with PGE1. nih.gov This effect was measured by quantifying the deposition of 111Indium-oxine labeled platelets on the arterial surface. The study indicated that the compound's primary effect was on the vascular wall itself, rather than on the platelets directly, rendering the arterial wall less thrombogenic. nih.gov

LDL Influx Studies: The effect of 13,14-dihydro-PGE1 on lipid metabolism has been investigated in rabbits fed a high-cholesterol diet. nih.gov Daily administration of the compound over four weeks significantly decreased the influx of low-density lipoprotein (LDL) into the aortic wall. nih.gov This reduction was particularly pronounced in arterial segments that had been mechanically injured (re- and de-endothelialized areas). nih.gov The study concluded that 13,14-dihydro-PGE1 has a beneficial effect on vascular wall lipid metabolism by decreasing the entry of LDL into the arterial wall in vivo. nih.gov

Findings in Animal Cardiovascular Models for 13,14-dihydro Prostaglandin E1
ModelAnimalKey FindingsReference
Arterial ThromboresistanceRabbitInduced thromboresistance comparable to PGE1; effect attributed to the vascular wall. nih.gov
LDL InfluxRabbitSignificantly decreased LDL influx into the aortic wall, especially in injured segments. nih.gov

While the formation of 13,14-dihydro-PGE1 is a known consequence of PGE1 administration and contributes to its biological activity, direct studies focusing solely on the metabolite in ischemia-reperfusion injury models are less common. nih.govnih.gov However, research on the parent compound, PGE1, in these models offers significant insight into the potential therapeutic mechanisms.

In rat models of musculocutaneous flaps (e.g., transverse rectus abdominis musculocutaneous flap) subjected to ischemia-reperfusion injury, PGE1 has been shown to increase flap survival. nih.gov The proposed mechanism involves the downregulation of ICAM-1 expression on the vascular endothelium, which in turn reduces the adhesion of leukocytes to the vessel walls during reperfusion. nih.gov This action helps to mitigate the "no-reflow" phenomenon, where blood flow is not restored to previously ischemic tissue, thereby preventing further tissue damage and necrosis. Similarly, in models of post-cardiac arrest myocardial dysfunction, PGE1 has been found to be protective, attenuating damage by inhibiting mitochondria-mediated cardiomyocyte apoptosis. nih.gov Given that 13,14-dihydro-PGE1 is a stable and potent active metabolite of PGE1, it is plausible that it plays a significant role in mediating these protective effects observed during PGE1 therapy. nih.govnih.gov

Pain and Inflammation Models (e.g., formalin-induced paw pain)

While specific studies utilizing the formalin-induced paw pain model for 13,14-dihydro Prostaglandin E1 are not extensively detailed in publicly available research, its role in inflammation has been investigated through its effects on key inflammatory cells. The parent compound, Prostaglandin E1 (PGE1), is known to possess both anti-inflammatory and, paradoxically, pro-nociceptive effects depending on the context and receptor subtype involved. nih.govnih.govmdpi.com For instance, PGE1 has been shown to inhibit T-cell adhesion to endothelial cells, a critical step in the inflammatory cascade, by down-modulating the expression of Intercellular Adhesion Molecule-1 (ICAM-1). nih.gov It also exhibits antinociceptive activity in rats, an effect that appears to be mediated by serotonin. nih.gov

Preclinical investigations into its primary active metabolite, 13,14-dihydro Prostaglandin E1, have focused on its impact on polymorphonuclear granulocytes (neutrophils), which are central to the inflammatory response. Research shows that 13,14-dihydro Prostaglandin E1 is a potent inhibitor of neutrophil activation, with a potency similar to that of its parent compound, PGE1. nih.gov This inhibitory action on neutrophils, which are recruited to sites of tissue injury and release phlogistic mediators, suggests a significant anti-inflammatory potential for the metabolite. nih.govnih.gov By preventing the activation of these cells, 13,14-dihydro Prostaglandin E1 could theoretically mitigate the inflammatory response in models such as formalin-induced paw pain.

Oncology Models (e.g., xenograft studies on tumor growth)

In the field of oncology, prostaglandins (B1171923) are recognized as significant modulators of tumor progression, with different prostaglandins exhibiting varied effects. mdpi.com For example, Prostaglandin E2 (PGE2) is often associated with promoting cell proliferation and immunosuppression in various cancers. mdpi.com

Conversely, preclinical characterization of 13,14-dihydro Prostaglandin E1 has identified it as an antimitotic agent. Antimitotic agents are compounds that interfere with mitosis (cell division), typically by disrupting microtubule function, thereby inducing cell cycle arrest and apoptosis in rapidly proliferating cells like cancer cells. This intrinsic antimitotic activity suggests a potential therapeutic role in oncology by inhibiting tumor growth.

While specific xenograft studies where tumors are implanted in immunodeficient mice to test the efficacy of 13,14-dihydro Prostaglandin E1 are not prominently documented in available literature, its classification as an antimitotic agent provides a strong rationale for its investigation in such models. nih.gov The evaluation of 13,14-dihydro Prostaglandin E1 in xenograft models derived from various human tumors would be a logical next step to validate its antimitotic activity in vivo and determine its efficacy in halting or regressing tumor growth.

Comparative Preclinical Studies with Prostaglandin E1 and Other Prostanoids

Comparative studies have been crucial in elucidating the pharmacological profile of 13,14-dihydro Prostaglandin E1, revealing that it is not merely an inactive breakdown product but a biologically active metabolite with a distinct, albeit related, activity profile to its parent compound, PGE1. nih.govnih.gov It is notably more stable than PGE1, and its formation in vivo is thought to contribute significantly to the therapeutic effects observed during PGE1 administration. nih.gov

Key differences and similarities have been identified in several biological systems:

Platelet Aggregation: Both PGE1 and 13,14-dihydro Prostaglandin E1 are potent inhibitors of ADP-induced platelet aggregation. In some studies, 13,14-dihydro Prostaglandin E1 was found to be slightly more potent than PGE1. caymanchem.com It is the only major metabolite of PGE1 that retains significant antiplatelet activity, unlike 15-keto-PGE1 and 15-keto-13,14-dihydro-PGE1, which are largely inactive in this regard. nih.gov

Neutrophil Activation: The potency of 13,14-dihydro Prostaglandin E1 in inhibiting the activation of human polymorphonuclear granulocytes (neutrophils) is similar to that of PGE1. nih.gov

Vascular Action: A notable divergence is seen in their effects on vascular smooth muscle. While both can induce vasodilation, 13,14-dihydro Prostaglandin E1 exhibits stronger contractile effects and weaker relaxing effects compared to PGE1 at comparable molar potencies. nih.gov

Adenylate Cyclase Activation: In neuronal somatic hybrid cells (NCB-20), 13,14-dihydro Prostaglandin E1 was shown to activate adenylate cyclase, a key signaling molecule. caymanchem.com This activity is fundamental to the mechanism of action for many prostanoids.

Lipid Metabolism: In a rabbit model of atherosclerosis, 13,14-dihydro Prostaglandin E1 demonstrated a beneficial effect on vascular wall lipid metabolism by decreasing the influx of low-density lipoprotein (LDL) into the aortic wall. This effect was comparable to that of PGE1. nih.gov

The following tables summarize the comparative findings from various preclinical studies.

Table 1: Comparative Inhibitory Effects on ADP-Induced Platelet Aggregation

CompoundIC₅₀ (Human Platelet Rich Plasma)Relative PotencySource
13,14-dihydro Prostaglandin E1 31 nM (10.8 ng/mL)~76-129% of PGE1 caymanchem.comnih.gov
Prostaglandin E1 40 nM (8.25 ng/mL)100% (Reference) caymanchem.comnih.gov
15-keto Prostaglandin E1 16.2 µg/mLNegligible nih.gov
15-keto-13,14-dihydro-Prostaglandin E1 14.8 µg/mLNegligible nih.gov

Table 2: Comparative Biological Activities of 13,14-dihydro PGE1 and PGE1

Biological Activity13,14-dihydro Prostaglandin E1Prostaglandin E1ComparisonSource
Inhibition of Neutrophil Activation Potent inhibitorPotent inhibitorSimilar potency nih.gov
Vascular Smooth Muscle Contraction PresentWeakerStronger than PGE1 nih.gov
Vascular Smooth Muscle Relaxation PresentStrongerWeaker than PGE1 nih.gov
Adenylate Cyclase Activation (NCB-20 cells) Kact = 668 nM-Active caymanchem.com
Reduction of Aortic LDL Influx Significant reductionSignificant reductionNo significant difference nih.gov

Investigation of Synthetic Analogs and Derivatives of 13,14-dihydro Prostaglandin E1

The synthesis of analogs and derivatives of prostaglandins is a common strategy to enhance therapeutic properties, such as receptor selectivity, metabolic stability, and tissue targeting. While research on synthetic derivatives specifically of 13,14-dihydro Prostaglandin E1 is not as widespread as for its parent compound or other prostaglandins like PGF2α, the principles of prostanoid chemistry provide a framework for such investigations.

Studies have been successful in creating and evaluating analogs of the closely related 13,14-dihydro Prostaglandin F1α. nih.gov In this work, the removal of the double bond (a feature of 13,14-dihydro prostanoids) was found to improve the selectivity for the human FP receptor over other prostaglandin receptors. nih.gov Furthermore, the synthesis of phenyl-substituted analogs of 13,14-dihydro-PGF2α, such as latanoprost, has led to therapeutically important drugs, demonstrating that modifications to the omega chain of a 13,14-dihydro backbone can yield highly potent and selective agents. google.com

These examples suggest a viable path for the development of 13,14-dihydro Prostaglandin E1 derivatives. Potential synthetic modifications could include:

Esterification: Creating ester prodrugs, similar to those developed for PGE1, could modify the compound's pharmacokinetic profile. google.com

Omega Chain Modification: Introducing substitutions, such as an aromatic ring, on the lower side chain could alter receptor binding affinity and selectivity, potentially enhancing its antimitotic or anti-inflammatory properties while minimizing vasodilatory effects. google.com

Lactone Formation: The synthesis of prostaglandin lactones is another explored avenue, which can significantly alter the conformation and biological activity of the molecule. nih.gov

The development of such analogs would aim to optimize the promising preclinical profile of 13,14-dihydro Prostaglandin E1, potentially leading to new therapeutic agents with improved efficacy and selectivity.

Future Directions in 13,14 Dihydro Prostaglandin E1 Research

Elucidation of Unexplored Mechanistic Pathways

13,14-dihydro-PGE1 is known to be a biologically active metabolite of PGE1, formed during its metabolism in humans. nih.govnih.gov It has been shown to be a potent inhibitor of ADP-induced platelet aggregation, with some studies suggesting it is slightly more potent than its parent compound, PGE1. caymanchem.com This inhibitory action is associated with the activation of adenylate cyclase. caymanchem.com Furthermore, research has demonstrated an additive antiplatelet effect when 13,14-dihydro-PGE1 is combined with nitric oxide (NO), suggesting a potential interplay with cGMP-stimulating pathways. nih.gov

Despite this foundational knowledge, significant questions regarding its mechanisms remain. Future investigations should focus on:

Receptor Specificity: While its effects are likely mediated through prostanoid receptors, its precise binding affinities for the different E-type prostaglandin (B15479496) (EP) receptor subtypes (EP1-4) compared to PGE1 are not fully characterized. Elucidating whether it acts as a selective agonist for a particular subtype could explain potential unique biological functions.

Downstream Signaling Cascades: Research beyond adenylate cyclase activation is necessary. Investigating its influence on other signaling molecules, such as intracellular calcium levels, protein kinase activation, and gene transcription, will provide a more complete picture of its cellular effects. The synergistic action with NO, for example, points towards a crosstalk between cAMP and cGMP pathways that is not fully understood. nih.gov

Vascular and Metabolic Effects: Studies in rabbits have shown that 13,14-dihydro-PGE1 can decrease the influx of low-density lipoprotein (LDL) into the aortic wall, an effect comparable to PGE1. nih.gov The underlying mechanism for this beneficial effect on vascular lipid metabolism is a key area for future exploration, potentially involving modulation of endothelial permeability or smooth muscle cell function.

Development of Novel Preclinical Models for Specific Biological Investigations

Current understanding of 13,14-dihydro-PGE1 has been built upon in vitro studies using human platelets and animal models, such as rabbits, to investigate vascular effects. caymanchem.comnih.govnih.gov The formation of this metabolite has also been confirmed in newborns receiving PGE1 infusions for congenital heart disease. nih.gov To isolate the specific contributions of 13,14-dihydro-PGE1 from those of its precursor, PGE1, more advanced preclinical models are required.

Future developments in this area should include:

Genetic Models: The creation of transgenic or knockout animal models targeting the enzymes responsible for the conversion of PGE1 to 13,14-dihydro-PGE1 would be invaluable. For instance, models lacking the 15-hydroxyprostaglandin dehydrogenase enzyme that metabolizes PGE1 could help delineate the specific downstream effects of its metabolites.

Disease-Specific Models: Given its potent antiplatelet and potential vascular-protective effects, developing and utilizing preclinical models of thrombosis, atherosclerosis, peripheral arterial occlusive disease, and specific inflammatory conditions will be crucial. nih.govnih.gov These models would allow for a more detailed investigation of its therapeutic potential in clinically relevant settings.

Advancements in High-Throughput Analytical Techniques

The quantification of 13,14-dihydro-PGE1 in biological samples has been achieved using sensitive methods like high-performance liquid chromatography (HPLC) combined with radioimmunoassay and, more definitively, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov The use of deuterated internal standards, such as 13,14-dihydro-15(R,S)-hydroxy-16,16-difluoro Prostaglandin E1-d4, has further improved the accuracy of mass spectrometry-based quantification. glpbio.com

The future in this domain lies in enhancing throughput and scope:

Lipidomics Platforms: Moving from single-analyte quantification to high-throughput lipidomic approaches is essential. Advanced LC-MS/MS platforms can simultaneously measure a comprehensive panel of eicosanoids and other lipid mediators. This allows researchers to see how the levels of 13,14-dihydro-PGE1 change in relation to its precursor, other metabolites (like 15-keto-13,14-dihydro-PGE1), and lipids from different pathways.

Improved Sensitivity and Spatial Resolution: Developing analytical techniques with even greater sensitivity will enable the detection of this metabolite in smaller sample volumes or in tissues where it is present at very low concentrations. Furthermore, techniques like mass spectrometry imaging could provide spatial information, revealing the specific cells or tissue microenvironments where 13,14-dihydro-PGE1 is produced and acts.

Integration of Omics Data for Comprehensive Understanding of Eicosanoid Networks

The study of eicosanoids is a prime area for the application of systems biology. nih.govnih.gov A comprehensive understanding of the role of 13,14-dihydro-PGE1 cannot be achieved in isolation but requires its integration into the complex network of eicosanoid biosynthesis and signaling. escholarship.org Studies have already shown the power of metabolomics in identifying other prostaglandin metabolites as potential disease biomarkers. nih.gov

Future research should aim to:

Multi-Omics Correlation: Integrate lipidomic data (quantifying 13,14-dihydro-PGE1 and related lipids) with proteomics (quantifying the expression of biosynthetic enzymes and receptors) and transcriptomics (analyzing gene expression). This approach can reveal regulatory hubs and feedback loops that control the levels and activity of 13,14-dihydro-PGE1 under various physiological and pathological conditions.

Computational Modeling: Use the integrated omics data to build computational models of eicosanoid networks. These models can simulate the flux through metabolic pathways, predict how the network will respond to perturbations (e.g., drug administration), and generate new hypotheses about the specific function of 13,14-dihydro-PGE1.

Role of Stereoisomers and Other Derivatives in Biological Activity

The biological activity of complex molecules like prostaglandins (B1171923) is often highly dependent on their three-dimensional structure (stereochemistry). nih.gov This principle applies to 13,14-dihydro-PGE1 and its derivatives. Research into analogs has already begun, with compounds like 13,14-dihydro-15(R)-Prostaglandin E1, which has an "unnatural" configuration at the C-15 hydroxyl group, being synthesized for comparative studies. medchemexpress.comcaymanchem.com Additionally, chemically modified derivatives, such as 13,14-dihydro-15(R,S)-hydroxy-16,16-difluoro Prostaglandin E1, are being explored, with modifications like fluorination intended to increase metabolic stability. glpbio.com

Key future research directions include:

Systematic Stereoisomer Analysis: A thorough synthesis and biological evaluation of all possible stereoisomers of 13,14-dihydro-PGE1 are needed. This will clarify which structural features are critical for receptor binding and biological potency, providing a detailed structure-activity relationship (SAR) profile.

Development of Novel Derivatives: Building on SAR insights, medicinal chemists can design and synthesize novel derivatives with improved properties. This could involve modifications to enhance receptor selectivity, improve metabolic stability, or alter pharmacokinetic profiles, potentially leading to the development of new therapeutic agents.

Contribution to Understanding Broader Eicosanoid and Lipid Mediator Biology

13,14-dihydro-PGE1 is a prime example of how the metabolic products of primary prostaglandins are not merely inactive waste. Its existence and potent biological activity challenge a simplified view of the eicosanoid cascade and underscore the importance of metabolic pathways in generating sustained or distinct biological signals. nih.govcaymanchem.com

Studying 13,14-dihydro-PGE1 contributes to the broader field by:

Refining Network Models: Characterizing the unique or overlapping functions of 13,14-dihydro-PGE1 relative to PGE1 and other eicosanoids helps to refine our models of how this complex signaling network regulates processes like inflammation, hemostasis, and vascular tone. frontiersin.org It emphasizes that the biological outcome of activating the cyclooxygenase pathway is determined by a balance of multiple, often interacting, mediators.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and storage conditions for 13,14-dihydro Prostaglandin E1 in experimental workflows?

  • Answer: The compound has a molecular weight of 356.5 g/mol (C₃₀H₅₂O₅) and CAS RN 19313-28-1 . It should be stored at -20°C to maintain stability, as recommended for prostaglandin derivatives . Solubility in DMSO and ethanol (up to 100 mM) allows flexibility in preparing stock solutions for in vitro assays . For long-term storage, lyophilized forms are preferred to minimize degradation .

Q. How can researchers validate the purity and structural integrity of 13,14-dihydro Prostaglandin E1 prior to biological assays?

  • Answer: Purity (>98%) can be confirmed via HPLC or UPLC coupled with UV detection (λmax ~216 nm) . Structural validation should employ tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR), referencing published spectral data . For isotopic labeling (e.g., deuterated forms), ensure ≥99% isotopic enrichment to avoid interference in mass spectrometry applications .

Advanced Research Questions

Q. How does the bioactivity of 13,14-dihydro Prostaglandin E1 compare to its parent compound, PGE1, and how should discrepancies in platelet aggregation studies be addressed?

  • Answer: While 13,14-dihydro PGE1 retains antiplatelet activity (IC₅₀ = 31 nM in vitro) comparable to PGE1 , its 15-keto metabolite (13,14-dihydro-15-keto PGE1) is biologically inactive . Discrepancies in reported IC₅₀ values may arise from differences in assay conditions (e.g., platelet source, ADP concentration). Researchers should standardize protocols and include positive controls (e.g., unmodified PGE1) to calibrate activity measurements .

Q. What methodological considerations are critical when using deuterated 13,14-dihydro Prostaglandin E1 as an internal standard in quantitative mass spectrometry?

  • Answer: Deuterated analogs (e.g., 13,14-dihydro PGE1-d4) minimize matrix effects in LC-MS/MS by matching extraction efficiency and ionization behavior to the analyte . Key parameters include:

  • Chromatographic separation: Optimize gradient elution to resolve prostaglandin isomers .
  • Ionization mode: Use negative-ion electrospray ionization (ESI-) for enhanced sensitivity .
  • Calibration curves: Prepare in biological matrices (e.g., plasma) to account for recovery variations .

Q. How do metabolic pathways influence the experimental design for studying 13,14-dihydro Prostaglandin E1 in vivo?

  • Answer: The compound undergoes rapid hepatic and renal clearance, with major metabolites including 13,14-dihydro-15-keto PGE1 . To assess pharmacokinetics, employ stable isotope-labeled tracers and sample stabilization techniques (e.g., cold-chain processing, protease inhibitors) to prevent ex vivo degradation . For functional studies, co-administer metabolic inhibitors (e.g., 15-hydroxyprostaglandin dehydrogenase inhibitors) to prolong active compound exposure .

Data Contradiction and Optimization

Q. What strategies resolve contradictions in reported bioactivity between 13,14-dihydro PGE1 and its derivatives?

  • Answer: Structural modifications (e.g., 15-keto group addition) significantly reduce bioactivity . Researchers must:

  • Verify compound identity: Use high-resolution MS to confirm molecular formulas .
  • Contextualize data: Compare studies using identical derivatives (e.g., 13,14-dihydro vs. 15-keto forms) .
  • Replicate conditions: Standardize assay parameters (e.g., cell type, agonist concentration) across labs .

Q. What parameters are critical for optimizing UPLC-MS/MS detection of 13,14-dihydro Prostaglandin E1 in complex matrices like plasma?

  • Answer: Key optimizations include:

  • Sample preparation: Automated liquid-liquid extraction improves recovery (>85%) vs. manual methods .
  • Column selection: Use C18 columns with 1.7 µm particles for high-resolution separation .
  • Ion transitions: Monitor precursor→product ions (e.g., m/z 357→193 for 13,14-dihydro PGE1) .
  • Internal standard: Use 13,14-dihydro PGE1-d4 to correct for matrix effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.